Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester
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Overview
Description
Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester is a complex organic compound with the molecular formula C14H19NO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester typically involves multiple steps. One common method starts with the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amine is then reacted with methyl 3-aminomethylbenzoate under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: The Boc-protected amine can be deprotected using acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Aminolysis: Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions to achieve substitution
Major Products Formed
Hydrolysis: Benzoic acid derivative and methanol.
Aminolysis: Free amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed
Scientific Research Applications
Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with various enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Uniqueness
The unique combination of the Boc-protected amine and methyl ester groups in Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester provides distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)10-16-9-11-6-5-7-12(8-11)14(18)19-4/h5-8,16H,9-10H2,1-4H3 |
InChI Key |
PLYQJUHCXCCULS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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